(S)-Methyl 1-tosylaziridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

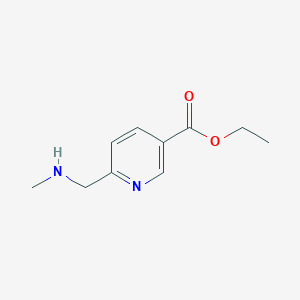

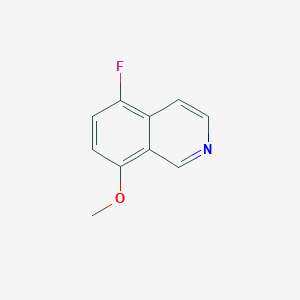

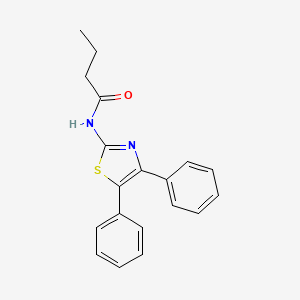

“(S)-Methyl 1-tosylaziridine-2-carboxylate” is a chemical compound with the CAS number 105424-75-7 . It has a molecular weight of 255.29 and its molecular formula is C11H13NO4S .

Molecular Structure Analysis

The InChI code for “(S)-Methyl 1-tosylaziridine-2-carboxylate” is1S/C11H13NO4S/c1-8-3-5-9(6-4-8)17(14,15)12-7-10(12)11(13)16-2/h3-6,10H,7H2,1-2H3/t10-,12?/m0/s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

“(S)-Methyl 1-tosylaziridine-2-carboxylate” appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Amino Acids

- Asymmetric Synthesis of α-Alkyl β-Amino Acids : The stereoselective ring opening of N-tosylaziridine 2-carboxylate esters, like (S)-Methyl 1-tosylaziridine-2-carboxylate, is used in the asymmetric synthesis of α-methyl β-amino acids. This process involves a series of steps, including the use of LiAlH4 and oxidation, leading to the efficient synthesis of these amino acids from N-sulfinylaziridine 2-carboxylate esters (Davis, Reddy, & Liang, 1997).

Catalysis and Ring-Opening Reactions

- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst. This results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the utility of (S)-Methyl 1-tosylaziridine-2-carboxylate in facilitating regioselective catalytic reactions (Zhu, Lan, & Kwon, 2003).

Synthesis of Substituted Amino Acids

- Preparation of 2,2,3-Trisubstituted Methyl 1-Benzoylaziridine-2-carboxylates : Starting from α-alkyl β-amino acids, the synthesis of these compounds involves the formation of a lithium dianion and reaction with iodine. The aziridines undergo ring expansion or ring opening, enabling the synthesis of both α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).

Enantioselective Hydrolysis

- Enantioselective Hydrolysis in Drug Synthesis : (S)-1,4-Benzodioxan-2-carboxylic acid, a compound related to (S)-Methyl 1-tosylaziridine-2-carboxylate, is used as a starting compound in the production of the drug doxazosin mesylate. The study shows the catalytic ability of various commercial lipases for the preparation of the (S) enantiomer of this compound (Varma, Kasture, Nene, & Kalkote, 2008).

Mechanistic Studies in Organic Chemistry

- Ring Opening and Cycloaddition Mechanisms : Studies have explored the highly regioselective S N 2-type ring opening of 2-aryl- N-tosylaziridines with carbonyl compounds. This research contributes to a deeper understanding of the mechanisms involved in organic synthesis and the role of compounds like (S)-Methyl 1-tosylaziridine-2-carboxylate (Ghorai & Ghosh, 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2S)-1-(4-methylphenyl)sulfonylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-3-5-9(6-4-8)17(14,15)12-7-10(12)11(13)16-2/h3-6,10H,7H2,1-2H3/t10-,12?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHSPJDUTHOVFO-NUHJPDEHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 1-tosylaziridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2575632.png)

![Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2575639.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2575640.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2575649.png)

![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)